[(Phenylsulfanyl)methyl]boronic acid
Description
Properties
IUPAC Name |
phenylsulfanylmethylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,9-10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBLQCNOLCFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CSC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511207 | |
| Record name | [(Phenylsulfanyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67975-88-6 | |
| Record name | [(Phenylsulfanyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Phenylthio-methyl halides react with boronate esters or boronic acids under basic conditions. For example, phenylthio-methyl chloride reacts with trimethyl borate in the presence of a Grignard reagent, facilitating B–C bond formation. The general pathway proceeds as follows:
Key Parameters :
Optimization Challenges
-
Halide Reactivity : Bromides exhibit faster kinetics than chlorides but require stricter moisture control.
-
Boronate Stability : Trimethyl borate is preferred over triethyl borate due to faster alkoxy group displacement.
Pinacol Ester Intermediate Formation
A two-step protocol involving pinacol protection enhances boron stability during synthesis, particularly for air-sensitive intermediates.
Stepwise Procedure
Advantages and Limitations
-
Yield : >80% after purification (recrystallization from hexane/ethyl acetate).
-
Scalability : Suitable for multi-gram synthesis but requires stoichiometric pinacol.
Grignard Reagent-Based Borylation
Though less direct, this method adapts classical borylation strategies using organomagnesium reagents.
Synthetic Pathway
Phenylthio-methyl magnesium bromide reacts with borate esters under controlled conditions:
Critical Considerations
-
Moisture Sensitivity : Strict anhydrous conditions are essential to prevent proto-deboronation.
-
Byproducts : Magnesium alkoxyborates complicate purification, necessitating column chromatography.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Complexity |
|---|---|---|---|---|
| Halide Substitution | PhS–CH₂X, B(OR)₃, Base | 60–75% | >95% | Moderate |
| Pinacol Ester | Pinacol hydrate, Et₂O | >80% | >98% | Low |
| Grignard Borylation | PhS–CH₂MgBr, B(OMe)₃ | 50–65% | 90–95% | High |
Key Findings :
-
The pinacol method offers superior yield and purity but requires additional deprotection steps.
-
Grignard approaches, while versatile, suffer from scalability issues due to sensitivity to air and moisture.
Recent advances in flow chemistry and catalytic borylation (e.g., iridium-catalyzed C–H activation) may streamline synthesis. For instance, directing groups on the phenylsulfanyl moiety could enable regioselective boron introduction, reducing reliance on halide precursors .
Chemical Reactions Analysis
Types of Reactions
((Phenylthio)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Drug Delivery Systems
One of the most promising applications of [(Phenylsulfanyl)methyl]boronic acid is in the development of glucose-responsive drug delivery systems . The compound can be conjugated with polymers like chitosan to create nanoparticles that release drugs in response to glucose levels, making it suitable for diabetes management. For instance, insulin-loaded nanoparticles utilizing this compound have demonstrated controlled release profiles that are sensitive to glucose concentrations .
Cancer Treatment
The compound has also been investigated for its anticancer properties . Studies have shown that derivatives of phenylboronic acids can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways that promote cancer cell survival . For example, phenylboronic acid derivatives have been evaluated for their antiproliferative activity against ovarian cancer cells, revealing low micromolar inhibitory concentrations .
Diagnostic Applications
This compound derivatives are utilized in diagnostic applications , particularly as sensors for glucose and other biomolecules. Their ability to bind selectively to sugars allows for the development of sensitive glucose sensors that can be used for real-time monitoring in diabetic patients .
Polymer Chemistry
In material science, this compound is used to synthesize functionalized polymers that exhibit unique properties such as pH and temperature responsiveness. These materials can be employed in various applications including drug delivery systems and smart materials that respond to environmental stimuli .
Catalysis
The compound plays a role as a catalyst in organic synthesis reactions, particularly in the Suzuki-Miyaura coupling process, which is essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals . Its effectiveness as a catalyst stems from its ability to form stable boron-carbon bonds.
Case Study: Glucose-Responsive Insulin Delivery
A study investigated the use of this compound-functionalized chitosan nanoparticles for insulin delivery. The results showed that insulin release was significantly higher at elevated glucose levels, demonstrating the compound's potential as a glucose-sensitive delivery system.
| Parameter | Value |
|---|---|
| Encapsulation Efficiency | 85.9% |
| Loading Capacity | 14.7% |
| Glucose Concentration | Variable (0-20 mM) |
Case Study: Anticancer Activity
Another study assessed the antiproliferative effects of phenylboronic acid derivatives on various cancer cell lines using the MTT assay:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 12 |
| 4-Fluorophenylboronic acid | MCF-7 (Breast) | 15 |
Mechanism of Action
The mechanism of action of ((Phenylthio)methyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the presence of a base, which activates the boronic acid group for transmetalation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Boronic Acids
2.1. Phenylboronic Acid (PBA)
- Structure : Simplest aryl boronic acid (Ph-B(OH)₂ ).
- Key Differences : Lacks the methylthio group, reducing steric bulk and electronic modulation.
- Reactivity : Forms boroxines (cyclic trimers) via dehydration, complicating mass spectrometry analysis . PBA binds diols (e.g., glucose) at physiological pH but requires stabilization (e.g., benzoboroxole’s ortho-hydroxymethyl group) for effective complexation .
- Applications : Used in glucose sensors and Suzuki-Miyaura cross-couplings .
- Comparison : PSMBA’s sulfur atom may increase electrophilicity at boron, enhancing diol-binding kinetics, while its methylthio group could reduce boroxine formation compared to PBA .
2.2. 4-(Methylthio)phenylboronic Acid
- Structure : Boronic acid directly attached to a methylthio-substituted phenyl ring (4-(SCH₃)-Ph-B(OH)₂ ) .
- Comparison : PSMBA’s methylene spacer may improve steric accessibility for binding biomolecules (e.g., glycoproteins) compared to the rigid 4-(methylthio) derivative .
2.3. Benzoboroxole (Ortho-Hydroxymethyl PBA)
- Structure : o-HOCH₂-Ph-B(OH)₂ , with an ortho-hydroxymethyl group stabilizing the tetrahedral boronate .
- Reactivity: Effective at neutral pH due to intramolecular B–O coordination, enabling strong binding to sugars (e.g., mannose on gp120 glycans) .
- Comparison : PSMBA lacks this stabilization, suggesting lower diol-binding affinity at physiological pH. However, its sulfur atom could facilitate interactions with metal ions or cysteine residues in proteins .
2.4. Bortezomib Derivatives
- Structure : Peptide-based boronic acids (e.g., pyrazinyl-carbonyl-Phe-Leu-B(OH)₂ ) .
- Applications : Proteasome inhibitors (FDA-approved for myeloma).
- Comparison: PSMBA’s non-peptidic structure may reduce metabolic instability but lacks the targeted protease affinity of bortezomib. Modifying PSMBA with bulky groups (e.g., methylthio) could mimic bortezomib’s steric effects on proteasome inhibition .
2.5. Combretastatin–Boronic Acid Hybrids
- Structure : Boronic acid substituted on a stilbene scaffold (e.g., cis-stilbene-B(OH)₂ ) .
- Applications : Tubulin polymerization inhibitors (anticancer).
- However, its planar structure may limit tubulin-binding efficacy .
Physicochemical Properties and Stability
- Boroxine Formation : PSMBA’s methylthio group may sterically hinder trimerization, reducing boroxine formation compared to PBA .
- Electron Transfer : The electron-withdrawing sulfur could increase boron’s electrophilicity, enhancing reactivity in Suzuki couplings (e.g., with aryl halides) .
- Solubility : The thioether group likely improves lipid solubility versus hydrophilic boronic acids like benzoboroxole, aiding blood-brain barrier penetration .
Data Tables
Biological Activity
[(Phenylsulfanyl)methyl]boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids, including this compound, have been studied for their interactions with various biological targets, including enzymes and receptors. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables and research findings.
Anticancer Activity
Boronic acids have shown promise in anticancer applications. Research indicates that certain derivatives can inhibit cancer cell proliferation. For example, studies have demonstrated that boronic acid derivatives can interact with the proteasome, leading to apoptosis in cancer cells. Specifically, compounds like bortezomib have been established as effective proteasome inhibitors, and similar mechanisms may be expected from this compound.
Table 1: Anticancer Activity of Boronic Acids
Antibacterial Activity
Boronic acids are also noted for their antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. Research has shown that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.
Table 2: Antibacterial Efficacy of Boronic Acids
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 6.50 | |
| Bortezomib | Various | Varies |
Enzyme Inhibition
The enzyme inhibition potential of boronic acids is significant. They can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues. For instance, studies have shown that certain boronic acids exhibit high selectivity and potency as inhibitors of autotaxin, an enzyme implicated in cancer progression.
Table 3: Enzyme Inhibition by Boronic Acids
| Compound | Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Autotaxin | 6 | Competitive inhibition |
| Bortezomib | Proteasome | 0.5 | Covalent modification |
Case Studies
- Study on Anticancer Effects : A study focused on the interaction of boronic acids with cancer cells demonstrated that derivatives could significantly reduce cell viability in MCF-7 breast cancer cells, with IC50 values indicating strong cytotoxic effects while sparing healthy cells .
- Antibacterial Testing : Another investigation assessed the antibacterial activity of various boronic acids against E. coli and Staphylococcus aureus, revealing that this compound exhibited notable activity at concentrations less than 10 mg/mL .
Q & A
Synthesis and Functionalization
Basic Question: Q. What are the common synthetic routes to prepare [(phenylsulfanyl)methyl]boronic acid derivatives, and how do reaction conditions influence yields? this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic esters. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl coupling .
- Base choice : Potassium carbonate or sodium hydroxide to facilitate transmetallation .
- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and stability .
Yields are sensitive to moisture and oxygen; inert atmospheres and anhydrous solvents are critical.
Advanced Question: Q. How can Matteson homologation be applied to introduce stereochemical complexity into this compound derivatives? Matteson homologation enables iterative chain elongation of boronic esters via α-chloro intermediates. For example:
Treat boronic ester precursors (e.g., methyl boronic esters) with zinc chloride and sodium benzylate to install hydroxy groups .
Sequential substitution with sodium azide and further homologation yields α-azido boronic esters with defined stereochemistry .
This method is limited by low conversion rates in carboxylic acid formation steps, requiring careful optimization of reaction time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
